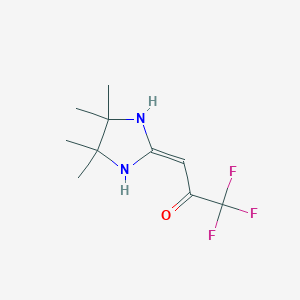![molecular formula C18H20N2O3 B5973013 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. This compound has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 inhibits the activity of several kinases involved in tumor growth and angiogenesis by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways, leading to decreased cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits tumor growth and angiogenesis by reducing the activity of several kinases involved in these processes. In addition, it has been shown to induce apoptosis in cancer cells. 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical models. However, there are also limitations to using 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, the optimal dose and schedule for 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 treatment in preclinical models have not been fully established.
Direcciones Futuras
There are several future directions for research on 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006. It has been shown to have synergistic effects with other anticancer agents, such as sorafenib and erlotinib. Another area of interest is the identification of biomarkers that can predict response to 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 treatment. Finally, there is ongoing research on the development of second-generation 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 involves several steps, including the reaction of 2,3-dimethylphenol with propionyl chloride, followed by the reaction of the resulting product with 2-amino-5-nitrobenzamide. The final step involves reduction of the nitro group to an amino group using palladium on carbon.
Aplicaciones Científicas De Investigación
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. This compound has been tested in preclinical models of various cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propiedades
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-7-6-10-16(12(11)2)23-13(3)18(22)20-15-9-5-4-8-14(15)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSGLICBIRVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,3-Dimethylphenoxy)propanoyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}ethanol](/img/structure/B5972936.png)
![2-[4-methyl-6-(4-{[(5-methyl-1H-pyrazol-3-yl)methyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B5972944.png)
![1-(3-methoxybenzyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B5972947.png)
![3-[(4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-1-indanone](/img/structure/B5972952.png)

![ethyl 2-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5972969.png)
![1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5972981.png)
![4-(2,3-dichlorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972986.png)
![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)
